
Benzoic-3,5-d2 Acid
Übersicht
Beschreibung
Benzoic-3,5-d2 Acid: is a deuterated form of benzoic acid, where two hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique properties, which can be leveraged in various analytical and experimental applications.
Wirkmechanismus
Target of Action
Benzoic-3,5-d2acid, a deuterium-labeled variant of Benzoic Acid , primarily targets enzymes that control the acetic acid metabolism and oxidative phosphorylation in many bacteria and yeasts . It is widely used as a food preservative due to its fungistatic properties .
Mode of Action
Benzoic-3,5-d2acid acts by binding to amino acids, leading to their excretion and a decrease in ammonia levels . This ability is particularly useful in the treatment of urea cycle disorders . As a fungistatic compound, it prevents the growth of fungi by inhibiting key enzymes .
Biochemical Pathways
The biosynthesis of benzoic acids, including Benzoic-3,5-d2acid, can occur from intermediates of the shikimate or phenylpropanoid pathways . In these pathways, the carboxyl group of the benzoic acid formed comes from shortening the propanoid side chain . The core β-oxidative pathway of benzoic acid biosynthesis in plants has been elucidated, involving cinnamic acid, cinnamoyl-CoA, 3-hydroxy-3-phenyl-propanoyl-CoA, 3-oxo-3-phenylpropanoyl-CoA, and BA-CoA .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Benzoic-3,5-d2acid’s action are primarily related to its antimicrobial properties. It inhibits the growth of fungi and certain bacteria, making it a valuable food preservative . Additionally, it has been found to be beneficial as an add-on therapy in schizophrenia, with Total Positive and Negative Syndrome Scale scores dropping by 21% compared to placebo .
Biochemische Analyse
Biochemical Properties
Benzoic-3,5-d2acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate lipid accumulation in Schizochytrium limacinum SR21, a marine fungus, by interacting with enzymes involved in lipid synthesis . The nature of these interactions involves the promotion of glucose catabolism in glycolysis, an increase in the mevalonate pathway, and a weakening of the tricarboxylic acid (TCA) cycle .
Cellular Effects
Benzoic-3,5-d2acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In Schizochytrium limacinum SR21, it has been shown to increase NADPH generation by enhancing the pentose phosphate pathway (PPP), ultimately redirecting the metabolic flux to lipid synthesis .
Molecular Mechanism
At the molecular level, Benzoic-3,5-d2acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It promotes the synthesis of tetrahydrofolate, enhancing NADPH, which ultimately promotes the flow of carbon flux to lipid synthesis .
Metabolic Pathways
Benzoic-3,5-d2acid is involved in several metabolic pathways. It promotes glucose catabolism in glycolysis and increases the mevalonate pathway, while weakening the TCA cycle . It also enhances the PPP, leading to increased NADPH generation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of Alkylbenzenes: One common method involves the oxidation of alkylbenzenes, such as methylbenzene, using hot alkaline potassium permanganate (KMnO4) as the oxidizing agent.
Hydrolysis of Benzene Trichloride: Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Industrially, benzoic acid can be prepared by the catalytic oxidation of toluene using oxygen gas and catalysts such as manganese or cobalt naphthenates.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic-3,5-d2 Acid can undergo oxidation reactions, particularly with radicals such as OH, NO3, and SO4−.
Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution reactions, favoring the meta position on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), nitric acid (HNO3), and sulfuric acid (H2SO4).
Reaction Conditions: Reflux, acidic or basic medium, and specific temperature control.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Isotope Labeling: Benzoic-3,5-d2 Acid is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of benzoic acid derivatives.
Industry:
Vergleich Mit ähnlichen Verbindungen
Hydroxybenzoic Acids: Compounds such as gallic acid, protocatechuic acid, p-hydroxybenzoic acid, and syringic acid share similar structural features and biological activities.
Hydroxycinnamic Acids: Compounds like ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid also exhibit similar properties and applications.
Uniqueness:
Eigenschaften
IUPAC Name |
3,5-dideuteriobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PBNXXWCMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1)C(=O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


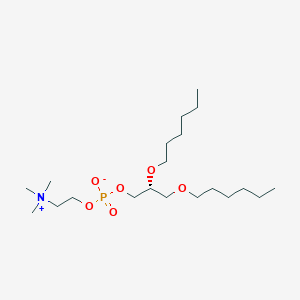
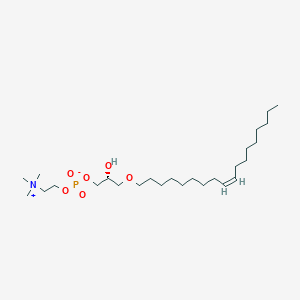
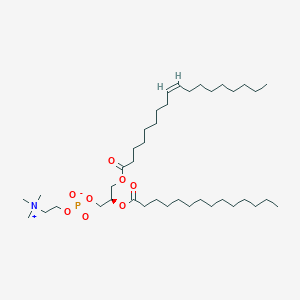


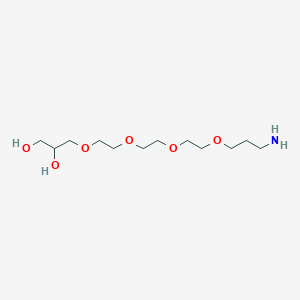
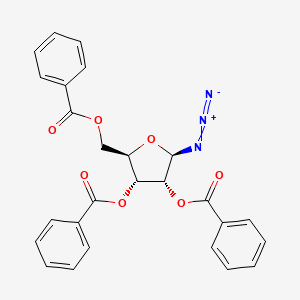
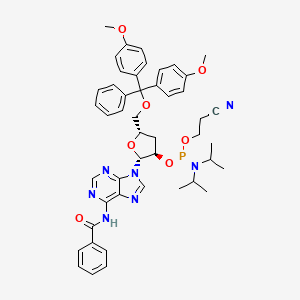


![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)
![2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-6-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3044103.png)
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-phenoxypurin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3044104.png)

